![molecular formula C9H7FN2O B597370 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde CAS No. 1352393-90-8](/img/structure/B597370.png)
5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde
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Overview
Description
5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C9H7FN2O . It’s a derivative of indazole, a heterocyclic aromatic organic compound . This compound is part of the indazole family, which are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
The synthesis of indazole derivatives, including 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde consists of a fluorine atom attached to the 5th carbon, a methyl group attached to the 7th carbon, and a carbaldehyde group attached to the 3rd carbon of the indazole ring .Chemical Reactions Analysis
Indazole derivatives, including 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They play a vital role as precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .properties
IUPAC Name |
5-fluoro-7-methyl-2H-indazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-5-2-6(10)3-7-8(4-13)11-12-9(5)7/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNCLRPPDDKUQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(NN=C12)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855889 |
Source
|
Record name | 5-Fluoro-7-methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde | |
CAS RN |
1352393-90-8 |
Source
|
Record name | 5-Fluoro-7-methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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